3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one
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Overview
Description
3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ring substituted with a difluorophenyl group
Preparation Methods
The synthesis of 3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one typically involves the reaction of 2,4-difluorobenzyl chloride with 3,4-dihydro-1,2,4-triazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring.
Scientific Research Applications
3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent. It has shown promising activity against various microbial strains.
Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and photoluminescence.
Biological Research: It is used as a probe in biological studies to investigate the interactions of triazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the inhibition of microbial growth or other biological effects .
Comparison with Similar Compounds
3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
Voriconazole: A triazole antifungal agent with a similar structure but different substituents on the triazole ring.
Fluconazole: Another triazole antifungal agent with a simpler structure and different pharmacological properties.
Itraconazole: A triazole antifungal agent with a more complex structure and broader spectrum of activity.
Properties
Molecular Formula |
C9H7F2N3O |
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Molecular Weight |
211.17 g/mol |
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-12-9(15)14-13-8/h1-2,4,8H,3H2,(H,12,15) |
InChI Key |
ZUPHOSBJZZNMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2NC(=O)N=N2 |
Origin of Product |
United States |
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